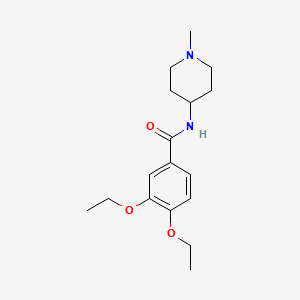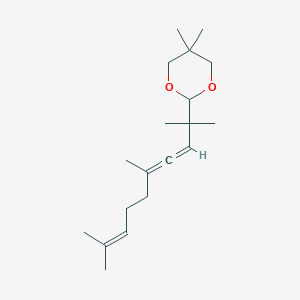
1'-cyclohexyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-cyclohexyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. CP-55940 belongs to a class of compounds known as cannabinoids, which are naturally occurring or synthetic compounds that interact with the cannabinoid receptors in the body. In
作用機序
1'-cyclohexyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide exerts its effects by interacting with the cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. CB1 receptors are primarily found in the brain and central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues. This compound acts as a potent agonist of both CB1 and CB2 receptors, leading to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, neuroprotection, and immunomodulation. This compound has also been shown to have effects on cardiovascular function, gastrointestinal function, and reproductive function.
実験室実験の利点と制限
1'-cyclohexyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity for cannabinoid receptors, and well-characterized pharmacological profile. However, this compound also has several limitations, including its potential for abuse, toxicity, and lack of specificity for certain receptor subtypes.
将来の方向性
There are several future directions for research on 1'-cyclohexyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, including the development of more selective and potent compounds that target specific cannabinoid receptor subtypes. Other future directions include the investigation of this compound's potential for the treatment of psychiatric disorders, such as anxiety and depression, and the development of novel drug delivery systems for this compound and other cannabinoid compounds. Additionally, more research is needed to fully understand the long-term effects of this compound and other synthetic cannabinoids on the body and brain.
合成法
1'-cyclohexyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of piperidine with cyclohexanone to form 1-cyclohexylpiperidine. The second step involves the reaction of 1-cyclohexylpiperidine with 3-pyridinemethanol to form N-(3-pyridinylmethyl)-1-cyclohexylpiperidine. The final step involves the reaction of N-(3-pyridinylmethyl)-1-cyclohexylpiperidine with 4-cyanobenzoyl chloride to form this compound.
科学的研究の応用
1'-cyclohexyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurodegenerative diseases. This compound has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
1-(1-cyclohexylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O/c28-23(25-18-19-5-4-12-24-17-19)20-8-13-26(14-9-20)22-10-15-27(16-11-22)21-6-2-1-3-7-21/h4-5,12,17,20-22H,1-3,6-11,13-16,18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOGPXITKJJUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)N3CCC(CC3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(3,4-dimethylphenoxy)butyl]morpholine](/img/structure/B5236987.png)

![N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B5236995.png)


![4-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5237037.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5237043.png)
![N-(4-ethoxyphenyl)-2-{[N-(2-phenylethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5237048.png)
![4-{[hydroxy(diphenyl)acetyl]amino}butanoic acid](/img/structure/B5237052.png)
![N-cyclopentyl-5-(methoxymethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5237060.png)
![2-bromo-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5237068.png)
![ethyl 2-[(2-methyl-4-quinolinyl)amino]benzoate](/img/structure/B5237084.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5237094.png)
